3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol
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Overview
Description
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol is a chemical compound that belongs to the class of imidazo[1,5-a]pyrazines These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and biological research
Preparation Methods
The synthesis of 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate precursors under specific conditions. For example, the reaction of 4-nitrobenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety, where nucleophiles replace the nitro group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group plays a crucial role in its reactivity, influencing its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol can be compared with other imidazo[1,5-a]pyrazine derivatives, such as:
3-(4-Aminophenyl)imidazo[1,5-a]pyrazin-1-ol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
3-(4-Methylphenyl)imidazo[1,5-a]pyrazin-1-ol:
3-(4-Chlorophenyl)imidazo[1,5-a]pyrazin-1-ol: The chloro group introduces different electronic effects, influencing its reactivity and applications. The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-(4-nitrophenyl)imidazo[1,5-a]pyrazin-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-12-10-7-13-5-6-15(10)11(14-12)8-1-3-9(4-2-8)16(18)19/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSCFMBUSZQNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C3N2C=CN=C3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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